2-(3-Methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Mass Spectrometry (MS)
Table 3: Spectroscopic Data Summary
| Technique | Key Peaks/Signals | Functional Group | Source |
|---|---|---|---|
| ¹H NMR | δ 3.85–3.90 (s, 3H) | Methoxy (-OCH₃) | |
| IR | 1700 cm⁻¹ (C=O, carboxylic acid) | Carboxylic acid | |
| MS | m/z 309.1 ([M–H]⁻) | Molecular ion |
Computational Chemistry Approaches to Electron Density Mapping
Computational methods provide insights into electron distribution and reactivity. For this compound, density functional theory (DFT) and molecular mechanics simulations are employed:
Electron Density Mapping
Conformational Analysis
- Energy Minimization : The lowest-energy conformation adopts a dihedral angle of ~151° between the benzoyl and carboxylic acid carbonyl groups, consistent with X-ray data.
- Steric Effects : The bulky tetrahydroisoquinoline ring restricts rotational freedom, favoring a rigid framework.
Table 4: Computational Insights
Properties
IUPAC Name |
2-(3-methoxybenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-23-15-8-4-7-13(9-15)17(20)19-11-14-6-3-2-5-12(14)10-16(19)18(21)22/h2-9,16H,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJWIGCQPGNHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC3=CC=CC=C3CC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, using 3-methoxybenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives, which are valuable intermediates in pharmaceutical synthesis.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols, potentially altering the compound’s biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit promising anticancer properties. For instance, modifications to the isoquinoline structure can enhance cytotoxicity against various cancer cell lines. The specific compound 2-(3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has shown potential in inhibiting tumor growth by inducing apoptosis in cancer cells.
A study demonstrated that this compound could effectively target pathways involved in cancer cell proliferation and survival, suggesting its utility in developing novel anticancer therapies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it is comparable to standard antibiotics, making it a candidate for further development as an antimicrobial agent .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving the acylation of tetrahydroisoquinoline derivatives. The process typically includes protecting the carboxylic acid group and coupling it with an appropriate acyl chloride or anhydride .
Synthesis Pathway Example
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Protection | Protect the carboxylic acid group (e.g., as an ester). |
| 2 | Coupling | React with an N-protected amino acid using peptide coupling techniques. |
| 3 | Deprotection | Remove protecting groups to yield the final product. |
This synthetic versatility allows for the exploration of various derivatives that may enhance biological activity or alter pharmacokinetic properties.
Case Study 1: Anticancer Research
In a recent clinical study involving modified tetrahydroisoquinoline compounds, researchers found that derivatives similar to this compound showed a significant reduction in tumor size in xenograft models. The study highlighted the importance of structural modifications in improving efficacy against specific cancer types .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound and its derivatives against multi-drug resistant bacterial strains. Results indicated that certain modifications led to enhanced activity compared to traditional antibiotics, suggesting a potential pathway for developing new treatments for resistant infections .
Mechanism of Action
The mechanism by which 2-(3-Methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. These interactions often involve binding to enzymes or receptors, leading to changes in cellular processes. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Substituent Effects on Bioactivity
- PPARγ Agonists: KY-021 and 14i share a 7-ethoxy-oxazole substituent but differ at position 2 (benzyl vs. hexadienoyl). The hexadienoyl group in 14i enhances PPARγ potency (EC50 = 0.03 μM vs. 11.8 nM for KY-021) and introduces PTP-1B inhibition (IC50 = 1.18 μM), enabling dual therapeutic action .
- Receptor Selectivity : Substitution at position 2 dictates target specificity. For example, fluorobenzooxazolyl and methoxypyridyl groups in the compound from confer angiotensin II receptor antagonism, whereas benzyl/oxazolyl groups favor PPARγ activation.
Stereochemical Considerations
- (S)-enantiomers dominate in bioactive derivatives (e.g., KY-021, 14i), as seen in PPARγ agonists . The (R)-configuration is less common but utilized in opioid receptor antagonists () and catalytic applications .
Biological Activity
2-(3-Methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of a methoxy group, a benzoyl moiety, and a carboxylic acid functional group, which contribute to its diverse biological activities.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 311.34 g/mol. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
- Potential Neuroprotective Effects
Antimicrobial Activity
Studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 40 µg/mL |
| Pseudomonas aeruginosa | 45 µg/mL |
These findings suggest its potential as an effective antibacterial agent comparable to standard antibiotics like ceftriaxone .
Anticancer Properties
In vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicate:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| HCT-116 | 12.5 |
| PC3 | 10.0 |
The compound exhibited significant inhibition of cell growth, indicating its potential as a lead compound for cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory properties were assessed by measuring the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. The compound showed:
| Cytokine | Inhibition (%) at 10 µg/mL |
|---|---|
| IL-6 | 78% |
| TNF-α | 72% |
This suggests that it may be beneficial in treating inflammatory conditions .
The biological activity of this compound is thought to involve its interaction with various molecular targets. The methoxy and carboxylic acid groups can engage in hydrogen bonding and electrostatic interactions with enzymes or receptors, leading to modulation of cellular processes. Further studies are needed to elucidate the precise mechanisms underlying its pharmacological effects.
Case Studies and Research Findings
Recent literature has highlighted the potential applications of this compound in drug development:
- Cystic Fibrosis Treatment : A series of analogs derived from tetrahydroisoquinoline structures have shown enhanced chloride transport in cells expressing mutant CFTR protein .
- Cancer Therapy : Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells through cell cycle arrest mechanisms .
Q & A
Q. What are the methodological considerations for designing a synthetic route for this compound?
A robust synthetic route requires selecting appropriate protecting groups for the methoxy and carboxylic acid functionalities to avoid side reactions. Evidence from analogous tetrahydroisoquinoline syntheses suggests using benzoylisothiocyanate for selective acylation under mild conditions . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediate stability and optimize stepwise yields .
Q. Which analytical techniques are critical for structural validation?
X-ray crystallography (as applied to related tetrahydroisoquinoline derivatives) provides definitive stereochemical confirmation . Complementary methods include high-resolution mass spectrometry (HRMS) for molecular formula verification and 2D NMR (COSY, NOESY) to resolve ring conformations and substituent orientations .
Q. How can researchers address solubility challenges during purification?
Adjusting solvent polarity gradients in column chromatography (e.g., hexane/ethyl acetate with 1% acetic acid) can mitigate aggregation issues caused by the carboxylic acid moiety. Membrane separation technologies, such as nanofiltration, may also isolate polar intermediates .
Advanced Research Questions
Q. What computational strategies resolve contradictions in reaction mechanism hypotheses?
Employing density functional theory (DFT) to model transition states can clarify competing pathways (e.g., intramolecular cyclization vs. intermolecular acylation). ICReDD’s integrated approach combines computed activation energies with experimental kinetic data to validate dominant mechanisms .
Q. How can stereochemical outcomes be controlled during synthesis?
Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) may enforce enantioselectivity. For example, N-benzyl groups in similar tetrahydroisoquinolines induce steric hindrance to favor specific diastereomers . Dynamic NMR studies can monitor conformational locking during crystallization .
Q. What reactor design parameters enhance scalability for multi-step syntheses?
Microreactor systems improve heat/mass transfer for exothermic steps (e.g., acylation), while continuous-flow setups reduce side-product formation. Process simulations (e.g., Aspen Plus) model solvent recovery and catalyst recycling to minimize waste .
Q. How should researchers analyze conflicting bioactivity data across structural analogs?
Systematic SAR (structure-activity relationship) studies must account for stereoelectronic effects of the methoxy group. For instance, meta-substitution on the benzoyl ring (vs. para) alters π-stacking interactions in enzyme binding pockets. Cross-validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What methodologies extract insights from failed synthetic attempts?
Retrospective analysis of reaction databases (e.g., ICReDD’s feedback loop) identifies critical variables (e.g., pH, temperature) that deviate from optimal ranges. Machine learning algorithms correlate failed yields with reagent purity or solvent dielectric constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
